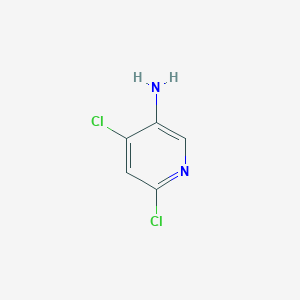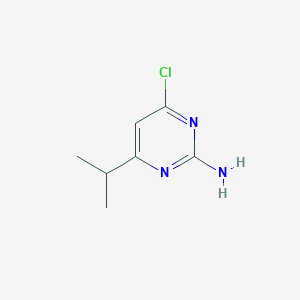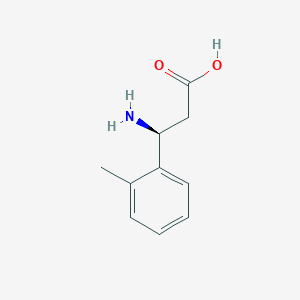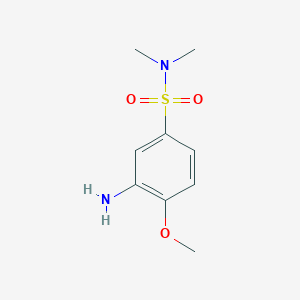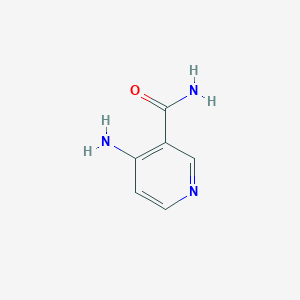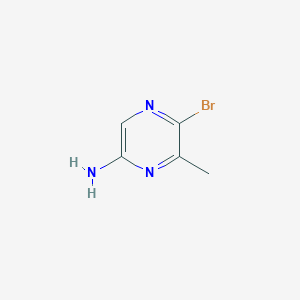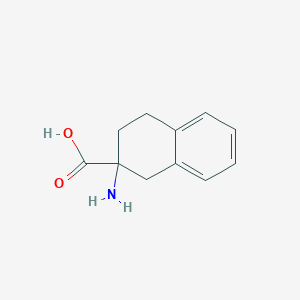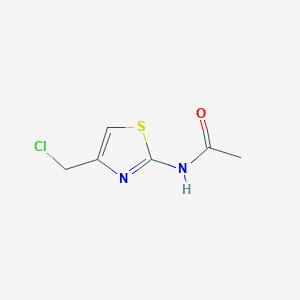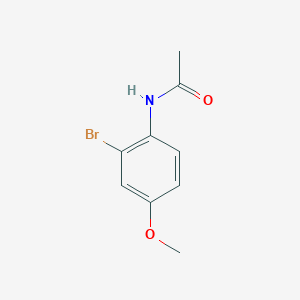
N-(2-Bromo-4-methoxyphenyl)acetamide
説明
“N-(2-Bromo-4-methoxyphenyl)acetamide” is a chemical compound with the molecular formula C9H10BrNO2 . It belongs to the class of organic compounds known as phenylacetamides .
Molecular Structure Analysis
The molecular structure of “N-(2-Bromo-4-methoxyphenyl)acetamide” consists of a bromine atom attached to the second carbon of the phenyl ring and a methoxy group attached to the fourth carbon of the phenyl ring . The InChI code for this compound is 1S/C9H10BrNO2/c1-13-8-4-2-7(3-5-8)11-9(12)6-10/h2-5H,6H2,1H3,(H,11,12) .Physical And Chemical Properties Analysis
“N-(2-Bromo-4-methoxyphenyl)acetamide” has a molecular weight of 244.08 g/mol . It has a computed XLogP3 value of 2, indicating its lipophilicity . The compound has one hydrogen bond donor and two hydrogen bond acceptors . The exact mass and monoisotopic mass of the compound are 242.98949 g/mol . The topological polar surface area is 38.3 Ų .科学的研究の応用
1. Antimicrobial and Antiproliferative Agents
- Application Summary: N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives have been synthesized and studied for their antimicrobial and anticancer activities .
- Methods of Application: The compounds were evaluated for their in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species using turbidimetric method and anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) by Sulforhodamine B (SRB) assay .
- Results: The results revealed that compounds d1, d2, and d3 have promising antimicrobial activity. Anticancer screening results indicated that compounds d6 and d7 were found to be the most active ones against breast cancer cell line .
2. Herbicidal Properties
- Application Summary: Bifenox, a compound similar to N-(2-Bromo-4-methoxyphenyl)acetamide, has been extensively studied for its herbicidal properties.
- Methods of Application: It has been used in combination with other herbicides to enhance its effectiveness and reduce the risk of weed resistance.
- Results: Bifenox has been found to be effective in controlling a wide range of grassy weeds.
3. Wohl-Ziegler Reaction
- Application Summary: The compound can be used in the Wohl-Ziegler reaction, which is a method for bromination of alkyl groups adjacent to carbonyl groups .
- Methods of Application: The reaction involves the use of N-Bromosuccinimide .
- Results: The product of the reaction is a brominated derivative of the original compound .
4. Schotten-Baumann Reaction
- Application Summary: The compound can also be used in the Schotten-Baumann reaction, which is a method for the synthesis of amides from amines and acid chlorides .
- Methods of Application: The reaction involves the use of Bromoacetyl chloride and p-Anisidine .
- Results: The product of the reaction is an amide derivative of the original compound .
5. Wohl-Ziegler Reaction
- Application Summary: The compound can be used in the Wohl-Ziegler reaction, which is a method for bromination of alkyl groups adjacent to carbonyl groups .
- Methods of Application: The reaction involves the use of N-Bromosuccinimide .
- Results: The product of the reaction is a brominated derivative of the original compound .
6. Schotten-Baumann Reaction
- Application Summary: The compound can also be used in the Schotten-Baumann reaction, which is a method for the synthesis of amides from amines and acid chlorides .
- Methods of Application: The reaction involves the use of Bromoacetyl chloride and p-Anisidine .
- Results: The product of the reaction is an amide derivative of the original compound .
Safety And Hazards
特性
IUPAC Name |
N-(2-bromo-4-methoxyphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2/c1-6(12)11-9-4-3-7(13-2)5-8(9)10/h3-5H,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXORYKRDGLYSCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1)OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40448129 | |
| Record name | N-(2-Bromo-4-methoxyphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40448129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Bromo-4-methoxyphenyl)acetamide | |
CAS RN |
79069-37-7 | |
| Record name | N-(2-Bromo-4-methoxyphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40448129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



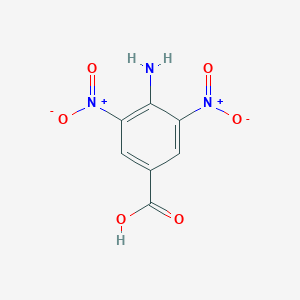
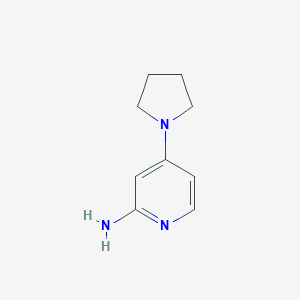
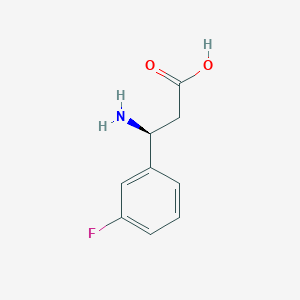
![9-Azabicyclo[3.3.1]nonan-3-one Hydrochloride](/img/structure/B112947.png)
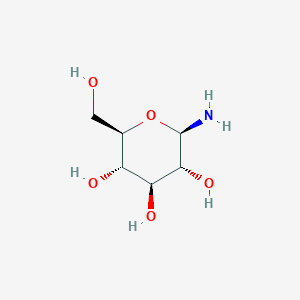
![2-Amino-2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetic acid](/img/structure/B112951.png)
